Biochemical Target Engagement: PSF-RNA Interaction Inhibition
PSF-IN-1 demonstrates a sub-nanomolar biochemical potency (IC50 = 2.2 pM) in inhibiting PSF binding to the CTBP1-AS RNA probe . This potency is approximately 2.3-fold lower than the related compound PSF-IN-2 (IC50 = 0.005 pM) [1]. However, PSF-IN-1 shows dramatically superior potency compared to later-generation inhibitors N-3 and C-65, which exhibit IC50 values of 20 nM (0.02 μM) in comparable pull-down assays [2]. PSF-IN-1 thus represents a 9,000-fold improvement in target engagement over these subsequently developed leads.
| Evidence Dimension | Biochemical Inhibition of PSF-RNA Binding (IC50) |
|---|---|
| Target Compound Data | 2.2 pM |
| Comparator Or Baseline | PSF-IN-2: 0.005 pM; C-65: 0.02 μM (20 nM); N-3: 0.02 μM (estimated) |
| Quantified Difference | 2.3-fold less potent than PSF-IN-2; 9,000-fold more potent than C-65/N-3 |
| Conditions | In vitro Alpha assay measuring disruption of PSF binding to Flag-tagged CTBP1-AS lncRNA probe |
Why This Matters
Researchers selecting PSF-IN-1 gain a crucial 9,000-fold potency advantage over later-generation PSF inhibitors (C-65/N-3), ensuring robust target engagement at substantially lower working concentrations and minimizing off-target risks associated with high-dose compound exposure.
- [1] MedChemExpress. PSF-IN-2 Product Technical Datasheet. View Source
- [2] Takayama KI, et al. Identification of small-molecule inhibitors against the interaction of RNA-binding protein PSF and its target RNA for cancer treatment. PNAS Nexus. 2023 Jun 21;2(6):pgad203. View Source
